2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-21-14-10-17-15(18-11-14)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMCCOAZZHJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-5-methoxypyrimidine
The pyrimidine core is synthesized through chlorination of 5-methoxypyrimidin-2-ol using phosphorus oxychloride (POCl₃). Key conditions include:
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Reflux in POCl₃ (5 equiv) at 110°C for 6 hours
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Catalytic N,N-dimethylaniline (0.1 equiv) to enhance reactivity
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Post-reaction quenching with ice-water and extraction with dichloromethane
This method yields 2-chloro-5-methoxypyrimidine in 89% purity, as confirmed by HPLC.
Nucleophilic Aromatic Substitution
The most widely reported method involves reacting 2-chloro-5-methoxypyrimidine with 4-(4-fluorophenyl)piperazine in dimethyl sulfoxide (DMSO) at 80°C for 24 hours, using K₂CO₃ (2.5 equiv) as a base. This approach yields the target compound in 63% purity. Microwave-assisted optimization (100°C, 30 minutes) improves yields to 78% while reducing side product formation.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers superior regioselectivity. A representative protocol uses:
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Pd₂(dba)₃ (2 mol%)
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Xantphos (4 mol%) as a ligand
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Cs₂CO₃ (3 equiv) in toluene at 100°C for 12 hours
This method achieves 82% yield with >95% purity by NMR.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent efficiency:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 80 | 24 | 63 |
| DMF | 100 | 18 | 71 |
| Toluene | 110 | 12 | 82 |
Polar aprotic solvents (DMSO, DMF) facilitate faster kinetics but increase side reactions, while toluene enables higher temperatures without decomposition.
Catalytic Systems
The choice of catalyst significantly impacts efficiency:
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| CuI/1,10-phenanthroline | – | 68 |
| Pd(OAc)₂/Xantphos | – | 82 |
| None (thermal) | – | 45 |
Palladium-based systems outperform copper catalysts in both yield and reproducibility.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 8.21 (s, 1H, pyrimidine-H)
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δ 6.97–7.05 (m, 4H, fluorophenyl-H)
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δ 3.89 (s, 3H, OCH₃)
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δ 3.45–3.52 (m, 8H, piperazine-H)
13C NMR (100 MHz, CDCl₃):
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δ 162.1 (C-F, J = 242 Hz)
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δ 158.9 (pyrimidine-C2)
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δ 56.3 (OCH₃)
HRMS (ESI):
Purity and Stability
HPLC analysis (C18 column, 80:20 acetonitrile/water) shows >98% purity at 254 nm. The compound remains stable for 6 months at −20°C in anhydrous DMSO.
Industrial-Scale Considerations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A tandem system combining Ullmann coupling and Buchwald-Hartwig amination achieves 74% overall yield with 99.5% purity, demonstrating feasibility for commercial production.
Applications in Drug Discovery
The compound’s structural features make it a valuable scaffold for:
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds containing piperazine moieties, like 2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine, exhibit significant antidepressant effects. Studies have shown that modifications to the piperazine structure can enhance the selectivity and efficacy of these compounds in targeting serotonin receptors, which are critical in mood regulation .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Analogues of piperazine derivatives have demonstrated activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) studies suggest that the introduction of substituents at specific positions on the piperazine ring can enhance anticancer efficacy .
Neuroprotective Effects
Neuroprotective properties have been attributed to compounds with similar structural characteristics. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The SAR studies show that modifications to the piperazine ring and pyrimidine scaffold can significantly affect the compound's potency against specific biological targets.
| Structural Modification | Effect on Activity |
|---|---|
| Fluorination | Increases receptor binding affinity |
| Methoxy group | Enhances lipophilicity and bioavailability |
| Piperazine substitution | Alters selectivity towards specific receptors |
Case Study 1: Antidepressant Efficacy
A study published in Frontiers in Pharmacology examined a series of piperazine derivatives, including variations of this compound, demonstrating enhanced serotonin receptor affinity compared to traditional antidepressants . The results indicated a significant reduction in depressive-like behaviors in animal models.
Case Study 2: Cancer Cell Inhibition
In a recent publication, researchers evaluated the anticancer properties of several pyrimidine derivatives, finding that those with the fluorophenyl-piperazine moiety exhibited potent inhibition of tumor growth in vitro and in vivo models of breast cancer . The study highlighted the importance of the piperazine ring in mediating these effects.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effects . For example, it may act as an inhibitor of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Comparison with Similar Compounds
Piperazine-Substituted Pyrimidines
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Key Differences: The piperazine group is substituted with a benzodioxolylmethyl group instead of 4-fluorophenyl. Crystal data (monoclinic system, $a = 10.82 \, \text{Å}, b = 12.34 \, \text{Å}$) suggest a compact packing structure, which may influence solubility .
4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine Key Differences: Incorporates a cyclopropyl-oxazole substituent on piperazine and a 5-fluoro/4-methoxyphenyl on pyrimidine. Implications: The oxazole and cyclopropyl groups introduce rigidity and metabolic resistance. The additional fluorine at position 5 may enhance binding specificity for kinases or phosphodiesterases.
Fluorophenyl-Substituted Heterocycles
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone Key Differences: A dihydropyrimidine scaffold with a sulfanylidene group instead of methoxy. Dihydropyrimidines are known for calcium channel modulation, suggesting divergent biological targets compared to fully aromatic pyrimidines .
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Key Differences: Pyrazolo-pyrimidine core with trifluoromethyl and dichlorophenyl groups. Implications: The trifluoromethyl group enhances lipophilicity and CNS penetration. Dichlorophenyl substitution may confer selectivity for GABA receptors or kinases. Crystal structure (monoclinic, $R = 0.051$) indicates stable packing for solid-state formulations .
Data Tables
Table 1: Physicochemical and Structural Comparison
Research Findings and Implications
- Structural Flexibility vs. Activity : Fluorophenyl and methoxy groups balance lipophilicity and electronic effects, while bulkier substituents (e.g., benzodioxolylmethyl) may limit membrane permeability .
- Metabolic Stability : Fluorine and methoxy groups in the target compound likely reduce oxidative metabolism compared to sulfur-containing analogs .
- Solid-State Properties: Crystallographic data from analogues suggest that packing efficiency (e.g., monoclinic systems) could guide formulation strategies for improved solubility .
Q & A
Basic: What are the key synthetic pathways for 2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine, and what reaction conditions are critical for optimizing yield and purity?
Methodological Answer:
The synthesis typically involves sequential heterocyclic ring formation. Key steps include:
- Piperazine Functionalization : Coupling 4-fluorophenyl groups to the piperazine ring via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA .
- Pyrimidine Ring Construction : Cyclization using urea or thiourea derivatives under reflux with polar aprotic solvents (e.g., DMF) .
- Methoxy Group Introduction : Alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) at controlled temperatures (60–80°C) .
Optimization Strategies : - Yield : Use of coupling agents (e.g., HATU) for efficient amide bond formation .
- Purity : Gradient column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine NH at δ 2.8–3.5 ppm, pyrimidine aromatic protons at δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 329.1482 for C₁₅H₁₆FN₅O) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves 3D conformation, highlighting piperazine ring puckering and dihedral angles between aromatic systems .
Advanced: How do electronic and steric effects of substituents on the piperazine and pyrimidine rings influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects :
- 4-Fluorophenyl Group : Electron-withdrawing fluorine enhances piperazine’s electrophilicity, facilitating nucleophilic attacks at the N-position .
- 5-Methoxy Pyrimidine : Methoxy’s electron-donating nature deactivates the pyrimidine ring, reducing susceptibility to electrophilic substitution .
- Steric Effects :
- Bulky substituents on piperazine (e.g., 4-fluorophenyl) hinder access to reaction sites, requiring longer reaction times or elevated temperatures .
Experimental Validation :
- Bulky substituents on piperazine (e.g., 4-fluorophenyl) hinder access to reaction sites, requiring longer reaction times or elevated temperatures .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to optimize substituent positioning .
Advanced: What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Standardize assays using WHO-recommended protocols .
- Purity Discrepancies : Impurities (>5%) may artifactually enhance/inhibit activity. Validate purity via orthogonal methods (HPLC, DSC) .
- Solubility Effects : Use DMSO stocks at <0.1% v/v to avoid solvent interference in in vitro assays .
Case Study : Discrepant IC₅₀ values in kinase inhibition assays were traced to varying ATP concentrations; normalizing to 1 mM ATP resolved differences .
Advanced: How can computational modeling predict the compound’s drug-likeness and guide structural modifications for enhanced pharmacokinetics?
Methodological Answer:
- Physicochemical Properties : Tools like SwissADME calculate logP (≈2.1), PSA (≈55 Ų), and rule-of-five compliance .
- Molecular Docking : PyMOL or AutoDock Vina models interactions with targets (e.g., serotonin receptors), identifying key hydrogen bonds with Asp3.32 and π-π stacking with Phe6.52 .
- Metabolism Prediction : CYP450 isoform affinity (e.g., CYP2D6) assessed via StarDrop, guiding fluorination to block metabolic hotspots .
Optimization Example : Adding a methyl group to the pyrimidine ring improved metabolic stability (t₁/₂ increased from 2.1 to 4.7 hrs in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
